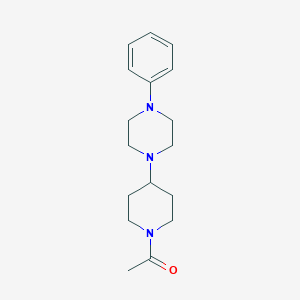

![molecular formula C15H21N3S B5659476 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

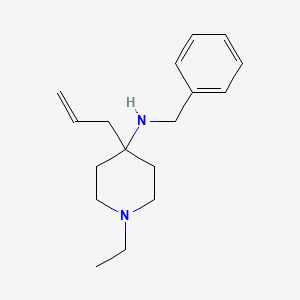

“8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” is a chemical compound with the molecular formula C15H21N3S . It is a derivative of the 1,2,4-triazaspiro[4.5]decane class of compounds .

Molecular Structure Analysis

The molecular structure of “8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” consists of a spirocyclic system, which includes a seven-membered ring fused to a five-membered ring . The seven-membered ring contains three nitrogen atoms, while the five-membered ring contains a sulfur atom .Physical And Chemical Properties Analysis

The average mass of “8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione” is 275.412 Da, and its monoisotopic mass is 275.145630 Da .Scientific Research Applications

Drug Discovery and Translational Medicine

This compound has been identified as a novel chemotype for delta opioid receptor-selective agonists. The delta opioid receptor (DOR) is implicated in pain modulation and mood regulation, making this compound a potential candidate for the development of new analgesics and antidepressants. The identification of such compounds can lead to high-throughput screening and computational modeling to further understand the interaction with the receptor .

Cancer Research and Therapeutics

In the field of cancer research, derivatives of this compound have been evaluated for their role as phospholipase D2 (PLD2) inhibitors. PLD2 is involved in cancer cell invasion and metastasis, and its inhibition could lead to increased cancer cell apoptosis. The development of isoform-specific PLD inhibitors represents a novel approach for cancer treatment, and this compound’s derivatives show promise in this area .

Molecular Dynamics and Computational Chemistry

The compound’s derivatives have been used in molecular dynamics simulations to identify novel DOR agonists. These studies help in understanding the binding mechanisms at the orthosteric site of the receptor, which is crucial for the design of targeted therapies with fewer side effects .

Anemia Treatment

Some derivatives of this compound have been explored as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). These enzymes are responsible for the degradation of HIF, which is a key regulator of erythropoiesis. Inhibiting these enzymes can be a strategy for treating anemia, particularly in chronic kidney disease where HIF stability is crucial for erythropoietin production .

Mechanism of Action

Target of Action

The primary target of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione is the Delta Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurologic and psychiatric disorders .

Mode of Action

This compound interacts with DORs as a selective agonist . It binds to the orthosteric site of the receptor based on docking and molecular dynamic simulation . The interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

Upon activation, DORs can influence various biochemical pathways The exact pathways affected by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4Dor agonists are known to modulate pain perception and mood, suggesting they may influence pathways related to these functions .

Pharmacokinetics

The search results do not provide specific information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione. As a dor agonist, its bioavailability and pharmacokinetics would likely be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The activation of DORs by 8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione has been shown to have anti-allodynic efficacy in a model of inflammatory pain . This suggests that the compound may alleviate pain by modulating the activity of neurons involved in pain perception .

properties

IUPAC Name |

8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3S/c1-2-12-8-10-15(11-9-12)16-14(19)18(17-15)13-6-4-3-5-7-13/h3-7,12,17H,2,8-11H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZOYHNBCBYHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2(CC1)NC(=S)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-2-phenyl-5,8-dihydro-4H,6H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5659395.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-fluorophenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5659420.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(2-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5659436.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5659444.png)

![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)

![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)